molecular formula C10H11FO3 B2753494 Ethyl 3-fluoro-4-methoxybenzoate CAS No. 170645-87-1

Ethyl 3-fluoro-4-methoxybenzoate

Cat. No. B2753494
CAS RN: 170645-87-1
M. Wt: 198.193
InChI Key: VODIPQFZQVFWFX-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-methoxybenzoate is a chemical compound. It’s closely related to Mthis compound . The molecular formula for Mthis compound is C9H9FO3 .

Scientific Research Applications

1. Synthesis of Crystal Structures

Ethyl 3-fluoro-4-methoxybenzoate and its derivatives are instrumental in the synthesis of complex crystal structures. For example, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was synthesized, and its crystal structure was studied in detail, highlighting the role of hydrogen bonds in crystal packing. The compound's starting material, 4-fluoro-3-nitrobenzoic acid, was crystallized separately, showcasing the structural complexity and applications in crystallography (Yeong et al., 2018).

2. Photopolymerization Studies

This compound derivatives are also significant in the field of photopolymerization. Studies on benzoate ester derivatives of ethyl α-hydroxymethylacrylate, including 4-methoxybenzoate esters, showcased rapid photopolymerization, indicating their potential in thin film and coating applications. The derivatives displayed varying reactivities based on their structural attributes, offering insights into their applications in rapid photocure technologies (Avci et al., 1996).

3. Synthesis of Liquid Crystals

The synthesis of liquid crystals, specifically 4-methoxybenzoate liquid crystals, involved the measurement of phase transition temperatures, exploring their mesomorphic properties. The study provides a foundation for understanding the fluoro-substitute effect and its implications in the properties of liquid crystals, suggesting their utility in display technologies and other applications where liquid crystals are pivotal (Li et al., 2010).

4. Synthesis of Antitumor Agents

Compounds derived from this compound showed promising results in the development of antitumor agents. Platinum(II) complexes with various derivatives exhibited cytotoxic activity in leukemia cell lines. The platinum complex with 4-fluorophenoxyacetic acid hydrazide, in particular, was more active than the free ligand and carboplatin, indicating its potential as a promising antitumor agent (Rodrigues et al., 2015).

Safety and Hazards

The safety data sheet for Methyl 3-fluoro-4-methoxybenzoate indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

3-Fluoro-4-methoxybenzoic acid, a related compound, has been used as an intermediate in the preparation of APIs for the treatment of Alzheimer’s disease . This suggests potential future directions for the use of Ethyl 3-fluoro-4-methoxybenzoate in pharmaceutical applications.

properties

IUPAC Name

ethyl 3-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODIPQFZQVFWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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